N-(4-nitrophenyl)hydrazinecarboxamide

Description

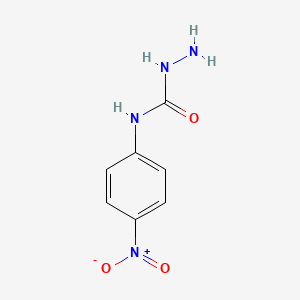

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUOXWYHCUEFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499404 | |

| Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17433-93-1 | |

| Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Nitrophenyl Hydrazinecarboxamide

Conventional Synthetic Pathways to N-(4-nitrophenyl)hydrazinecarboxamide

Traditional synthetic routes to this compound typically involve multi-step processes that have been well-established in organic chemistry. These methods often rely on the reaction of urea or its derivatives with hydrazine (B178648) compounds.

Synthesis via Urea Precursors and Hydrazine Hydrate Reactions

One common pathway involves the use of substituted carbamates, which can be considered derivatives of urea. For instance, the synthesis can be initiated by reacting a substituted aniline with phenylchloroformate to produce a phenyl[substituted phenyl]carbamate. nih.gov This intermediate is then treated with hydrazine hydrate. The hydrazine displaces the phenoxy group to form the desired N-[substituted phenyl]hydrazinecarboxamide. nih.govsemanticscholar.org This reaction is a standard method for creating the hydrazinecarboxamide core structure. While effective, conventional heating methods for this step can be lengthy, sometimes requiring up to 24 hours to reach completion. nih.govsemanticscholar.org Another related approach in the broader context of forming similar structures involves the acid condensation reaction between urea and hydrazine hydrate to produce hydrazodicarbonamide (biurea), which can then be a precursor for further transformations. orgchemres.org

Condensation Reactions for Hydrazinecarboxamide Formation

The formation of the amide bond within the hydrazinecarboxamide structure is fundamentally a condensation reaction, a process where two molecules join together with the elimination of a small molecule, typically water. libretexts.org In the context of synthesizing this compound, the key step is the formation of the bond between the carbonyl group and a nitrogen atom of the hydrazine moiety. libretexts.org This can be achieved through various reagent combinations. For example, the reaction between an isocyanate (R-N=C=O) and hydrazine would directly yield a hydrazinecarboxamide derivative. A more general approach involves activating a carboxylic acid derivative and reacting it with hydrazine. While direct amidation between a carboxylic acid and an amine is possible, it is often slow. libretexts.org Therefore, more reactive precursors are commonly employed to facilitate the formation of the amide linkage under milder conditions.

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of hydrazinecarboxamides. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Ultrasound-Promoted Synthetic Protocols

Ultrasonic irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the synthesis of hydrazine carboxamides, ultrasound has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov For the reaction of phenyl[substituted phenyl]carbamates with hydrazine hydrate, ultrasound-mediated synthesis can be completed in 30–45 minutes, a significant reduction from the 24 hours required by conventional methods. nih.govsemanticscholar.org This efficiency is attributed to the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates.

| Synthetic Step | Conventional Method Time | Ultrasound-Promoted Time | Reference |

|---|---|---|---|

| Phenyl[substituted phenyl]carbamate synthesis | 4 hours | 20 minutes | nih.gov |

| N-[substituted phenyl]hydrazinecarboxamide synthesis | 24 hours | 30-45 minutes | nih.govsemanticscholar.org |

Environmentally Benign Solvent Systems (e.g., Water-Glycerol Media)

The choice of solvent is a critical aspect of green chemistry. Replacing volatile and toxic organic solvents with environmentally benign alternatives is a key goal. A water-glycerol mixture has been successfully employed as a solvent system for the synthesis of hydrazine carboxamide derivatives. nih.govnih.gov This system is non-toxic, biodegradable, and recyclable. Research has demonstrated that using a water-glycerol (6:4) solvent system under ultrasonic irradiation provides an efficient and environmentally friendly pathway for these syntheses. nih.govnih.gov The use of water as a solvent in ultrasound-promoted reactions has been shown to be particularly effective, often leading to higher yields in shorter times compared to organic solvents. mdpi.com

Synthesis of this compound Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives, primarily through reactions involving the terminal hydrazine nitrogen. A common and straightforward method for creating derivatives is the condensation reaction of the parent hydrazinecarboxamide with various aldehydes and ketones. discoveryjournals.orgresearchgate.net This reaction typically occurs under mild conditions and results in the formation of hydrazones, which contain the R₂C=N-NH-C(=O)-R' functional group.

For example, a series of 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives were synthesized as potential urease inhibitors. researchgate.net Another study reported the reaction of N-[substituted phenyl]hydrazine carboxamides with 1H-Indole-2,3-dione in a water-glycerol medium under ultrasound irradiation to produce N-(substituted phenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamides. nih.gov This reaction is notable for its efficiency, taking only 5-20 minutes. nih.gov The synthesis of such derivatives is a key strategy in medicinal chemistry for modifying the biological activity of a lead compound.

| Reactant | Derivative Class | Synthetic Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Hydrazones | Solvent-free condensation | discoveryjournals.orgdiscoveryjournals.org |

| 1H-Indole-2,3-dione | Indolinylidene-hydrazine-1-carboxamides | Ultrasound, Water-Glycerol | nih.gov |

| Substituted Acetophenones | Substituted Hydrazonoethyl-phenyl-ureas | Conventional heating | researchgate.net |

Synthesis of Substituted Aryl Hydrazinecarboxamides and Semicarbazones

This compound is a valuable building block for the synthesis of various substituted aryl hydrazinecarboxamides and, notably, semicarbazones. The latter are formed through a condensation reaction between the terminal primary amine of the hydrazine portion of this compound and a carbonyl group of an aldehyde or ketone wikipedia.org. This reaction is a well-established method for the derivatization of carbonyl compounds and the synthesis of compounds with diverse applications.

The general reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-NH-C(=O)NH- linkage of a semicarbazone wikipedia.orgyoutube.com. The reaction is typically catalyzed by acid researchgate.netdiscoveryjournals.org. It is important to note that within the semicarbazide structure, the terminal -NH2 group is the reactive nucleophile, as the other nitrogen atoms are less nucleophilic due to resonance delocalization with the adjacent carbonyl group gauthmath.comdoubtnut.com.

A variety of substituted aromatic aldehydes and ketones can be employed in this synthesis, leading to a diverse library of N-(4-nitrophenyl)semicarbazone derivatives. The reaction conditions can be adapted to suit the specific substrates, with both solvent-based and solvent-free methods being reported for analogous syntheses discoveryjournals.orgdiscoveryjournals.org. Solvent-free methods, often employing grinding or ball-milling techniques, offer a greener and more efficient alternative to traditional solvent-based approaches discoveryjournals.orgijcce.ac.ir.

The following table illustrates the types of products that can be synthesized from the reaction of this compound with various carbonyl compounds, based on established synthetic protocols for semicarbazone formation.

| Carbonyl Compound | Product (Semicarbazone) | Typical Reaction Conditions | Reference for Analogy |

|---|---|---|---|

| Benzaldehyde | 2-benzylidene-N-(4-nitrophenyl)hydrazinecarboxamide | Ethanol (B145695), catalytic acetic acid, room temperature to reflux | researchgate.netdiscoveryjournals.org |

| Acetophenone | 2-(1-phenylethylidene)-N-(4-nitrophenyl)hydrazinecarboxamide | Ethanol, catalytic acid, reflux | ijcce.ac.ir |

| 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)-N-(4-nitrophenyl)hydrazinecarboxamide | Solvent-free, ball-milling, room temperature | ijcce.ac.ir |

| Cyclohexanone | 2-cyclohexylidene-N-(4-nitrophenyl)hydrazinecarboxamide | Ethanol, catalytic acid, reflux | ijcce.ac.ir |

Synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide Analogues

The conversion of this compound to its corresponding hydrazinecarbothioamide (thiosemicarbazide) analogues involves the thionation of the carbonyl group. This transformation is significant as thiosemicarbazides are known to exhibit a wide range of biological activities and serve as important intermediates in the synthesis of various heterocyclic compounds nih.govresearchgate.net.

A common and effective method for the thionation of amides and other carbonyl compounds is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) nih.govwikipedia.orgresearchgate.net. The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then react with the carbonyl group to replace the oxygen atom with a sulfur atom researchgate.net. This reagent has been successfully employed for the thionation of a wide variety of carbonyl-containing compounds, including amides, ketones, and esters nih.govorientjchem.orgnih.gov.

The synthesis of N-(4-nitrophenyl)hydrazinecarbothioamide analogues from this compound can be envisioned by reacting it with Lawesson's reagent in an appropriate solvent, such as toluene, under reflux conditions orientjchem.org. This would yield the desired N-(4-nitrophenyl)hydrazinecarbothioamide. Subsequently, this intermediate can be reacted with various aldehydes and ketones to produce a range of N-(4-nitrophenyl)hydrazinecarbothioamide analogues, which are a class of thiosemicarbazones nih.govmdpi.comturkjps.orgajol.infonih.gov.

The following table outlines a proposed synthetic route for the preparation of N-(4-nitrophenyl)hydrazinecarbothioamide and its subsequent conversion to thiosemicarbazone analogues.

| Starting Material | Reagent | Intermediate/Product | Reaction Type | Reference for Analogy |

|---|---|---|---|---|

| This compound | Lawesson's Reagent | N-(4-nitrophenyl)hydrazinecarbothioamide | Thionation | nih.govorientjchem.org |

| N-(4-nitrophenyl)hydrazinecarbothioamide | Substituted Aldehyde/Ketone | Substituted 2-ylidene-N-(4-nitrophenyl)hydrazinecarbothioamide (Thiosemicarbazone) | Condensation | mdpi.comnih.gov |

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

The efficient synthesis of this compound is crucial for its utility as a synthetic intermediate. The primary route for the synthesis of semicarbazides involves the reaction of a hydrazine with a urea derivative google.comscispace.com. For this compound, this would typically involve the reaction of 4-nitrophenylhydrazine (B89600) with urea. The optimization of this reaction is key to achieving high yields and purity.

Several factors can influence the efficiency of semicarbazide synthesis. These include the molar ratio of reactants, reaction temperature, reaction time, and the use of catalysts or additives google.comacademax.comceon.rsresearchgate.net.

Reactant Ratio: The stoichiometry of hydrazine to urea is a critical parameter. An excess of either reactant can lead to the formation of by-products. For instance, an excess of urea may favor the formation of hydrazodicarbonamide google.com. A molar ratio of hydrazine to urea close to 1:1 is generally preferred google.com.

Temperature: The reaction temperature significantly affects the reaction rate. Higher temperatures generally lead to faster reaction rates, but can also promote degradation of the product and the formation of undesired by-products google.com. A typical temperature range for the synthesis of semicarbazide hydrochloride from hydrazine and urea is between 80°C and 130°C, with a preferred range of 100°C to 120°C google.com.

Reaction Time: The optimal reaction time is dependent on the reaction temperature. Shorter reaction times are required at higher temperatures. Monitoring the reaction progress is essential to determine the point of maximum yield before significant product degradation occurs google.com.

Catalysts and Additives: While the reaction can proceed without a catalyst, the addition of certain substances can promote the reaction. For example, the addition of sodium acetate (B1210297) has been reported to effectively promote the preparation of semicarbazide from hydrazine hydrate and urea scispace.com. The use of anhydrous HCl for the precipitation of semicarbazide hydrochloride has been shown to significantly increase the product yield compared to aqueous HCl solutions google.com.

The following table summarizes key parameters and their effects on the synthesis of semicarbazides, which can be applied to optimize the synthesis of this compound.

| Parameter | Effect on Reaction | Optimal Conditions (for general semicarbazide synthesis) | Reference |

|---|---|---|---|

| Hydrazine to Urea Mole Ratio | Affects yield and by-product formation. Excess urea can lead to hydrazodicarbonamide. | Approximately 1:1 | google.com |

| Temperature | Influences reaction rate and product stability. High temperatures can cause degradation. | 100°C - 120°C | google.com |

| Solvent/Medium | Can affect solubility of reactants and products. | The reaction can be run neat or in a suitable solvent. | google.com |

| Additives | Can promote the reaction or improve product isolation. | Sodium acetate can act as a promoter. Anhydrous HCl for precipitation improves yield. | google.comscispace.com |

Advanced Spectroscopic and Structural Elucidation of N 4 Nitrophenyl Hydrazinecarboxamide Systems

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure by probing the vibrational modes of its constituent chemical bonds. Both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer complementary information to fully characterize the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups. For N-(4-nitrophenyl)hydrazinecarboxamide, the spectrum is characterized by distinct absorption bands corresponding to the vibrations of the N-H, C=O, C-N, and NO₂ groups, as well as the aromatic ring system.

Key absorption bands are typically observed in the following regions:

N-H Stretching: The N-H stretching vibrations from the hydrazine (B178648) and amide (-CONH₂) moieties typically appear as multiple bands in the 3200-3500 cm⁻¹ region. These bands can be broadened due to hydrogen bonding in the solid state.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are generally found just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is a prominent feature, typically located in the 1650-1680 cm⁻¹ range. Its precise position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): The in-plane bending of the N-H bonds coupled with C-N stretching appears around 1580-1620 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two characteristic and strong stretching bands: an asymmetric stretch typically near 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic ring produce several bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide & Hydrazine) | 3200-3500 | Medium-Strong |

| Ar C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650-1680 | Strong |

| N-H Bend (Amide II) | 1580-1620 | Medium |

| Ar C=C Stretch | 1450-1600 | Variable |

| NO₂ Asymmetric Stretch | 1500-1530 | Strong |

| NO₂ Symmetric Stretch | 1330-1350 | Strong |

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for observing non-polar and symmetric bonds.

In the FT-Raman spectrum of this compound, the following features are expected:

The symmetric stretching vibration of the nitro (NO₂) group, which appears strongly in the Raman spectrum, complementing the IR data.

The breathing modes of the para-substituted aromatic ring, which are often strong in Raman spectra.

Vibrations of the C=C bonds within the aromatic ring.

The N-N stretching mode of the hydrazine group.

Notably, the C=O stretching vibration is also Raman active. The use of a near-infrared laser in FT-Raman helps to minimize fluorescence, which can be an issue with aromatic and nitro-containing compounds when using visible lasers. youtube.com

A combined analysis of FT-IR and FT-Raman spectra allows for a comprehensive assignment of the vibrational modes.

C=O Vibrations: The strong band in the IR spectrum around 1660 cm⁻¹ is definitively assigned to the C=O stretching of the carboxamide group. This is a crucial marker for the presence of the amide functionality.

N-H Vibrations: The bands in the high-frequency region (3200-3500 cm⁻¹) correspond to the N-H stretching modes of the NH and NH₂ groups. The bending mode for the NH₂ group (scissoring) contributes to the Amide II band around 1600 cm⁻¹.

Ar-C Vibrations: The aromatic ring is identified by the C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands between 1450 and 1600 cm⁻¹. An out-of-plane C-H bending vibration around 850 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, typically recorded in a solvent like DMSO-d₆, the spectrum would show distinct signals for the aromatic protons and the N-H protons.

Aromatic Protons: The 4-nitrophenyl group displays a characteristic AA'BB' splitting pattern due to the para-substitution.

The two protons ortho to the electron-withdrawing nitro group (H-A) are deshielded and appear as a doublet at a lower field, expected around δ 8.0-8.2 ppm.

The two protons ortho to the electron-donating hydrazine group (H-B) are more shielded and appear as a doublet at a higher field, expected around δ 6.8-7.0 ppm. chemicalbook.com

These doublets exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

N-H Protons: The protons on the nitrogen atoms are exchangeable and often appear as broader signals.

The proton on the nitrogen attached to the phenyl ring (Ar-NH) is expected to appear as a singlet.

The proton of the central amide linkage (-NH-CO) would also likely be a singlet.

The two protons of the terminal amide group (-CONH₂) may appear as a broad singlet. The chemical shifts for these N-H protons can vary significantly depending on concentration and temperature but are generally found in the δ 6.0-10.0 ppm range in DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~8.1 | Doublet | ~9.0 |

| Ar-H (ortho to NH) | ~6.9 | Doublet | ~9.0 |

| Ar-NH | Variable | Broad Singlet | N/A |

| -NH-CO | Variable | Broad Singlet | N/A |

| -CONH₂ | Variable | Broad Singlet | N/A |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Aromatic Carbons: The 1,4-disubstituted phenyl ring will show four distinct signals.

C1 (C-NH): The carbon atom attached to the hydrazine group is expected around δ 145-150 ppm.

C2/C6 (CH): The carbons ortho to the hydrazine group are expected around δ 110-115 ppm.

C3/C5 (CH): The carbons ortho to the nitro group are expected around δ 125-130 ppm.

C4 (C-NO₂): The carbon bearing the nitro group is typically found at a similar chemical shift to the unsubstituted benzene carbon, but the exact position can vary, often around δ 138-142 ppm.

Carbonyl Carbon: The most downfield signal in the spectrum, aside from the aromatic carbons attached to heteroatoms, is the carbonyl carbon (C=O) of the carboxamide group. This peak is expected to appear in the range of δ 155-160 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~158 |

| C-NH (Aromatic) | ~148 |

| C-NO₂ (Aromatic) | ~140 |

| CH (ortho to NO₂) | ~126 |

| CH (ortho to NH) | ~112 |

Advanced NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of this compound. Techniques such as COSY, HSQC, and HMBC establish connectivity between atoms, confirming the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the nitrophenyl ring, confirming their ortho relationship. It would also help distinguish the signals of the three distinct N-H protons by showing their potential couplings to each other or other protons in specific conformations. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). nih.govcolumbia.edu It provides a clear correlation between the ¹H and ¹³C signals for each C-H bond in the nitrophenyl ring, simplifying the assignment of the aromatic carbons.

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, definitively confirming the synthesized structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from the promotion of electrons from occupied to unoccupied molecular orbitals. libretexts.org The key chromophores in the molecule are the nitrophenyl group and the hydrazinecarboxamide moiety.

The expected electronic transitions include:

π → π* Transitions: These high-energy transitions are associated with the conjugated π-system of the 4-nitrophenyl ring. They typically result in strong absorption bands. The extended conjugation involving the nitro group and the benzene ring leads to intense absorption in the UV region, often between 250-385 nm. libretexts.orgresearchgate.net

n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals. truman.edu These are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. libretexts.org The carbonyl group (C=O) of the carboxamide and the nitro group (NO₂) are both capable of undergoing n → π* transitions.

The solvent environment can influence the position of these absorption maxima (λmax). Increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. For hydrazone derivatives containing a dinitrophenyl group, absorption maxima are typically observed in the 355-385 nm range. researchgate.net

Table 1: Representative UV-Vis Absorption Data for a Related Hydrazone System

| Compound Class | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| Aromatic Hydrazone | ~360-385 | > 10,000 | π → π* |

| ~280 | < 1,000 | n → π* |

Data is illustrative for aromatic hydrazone systems and may vary for the specific title compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₇H₈N₄O₃), the molecular weight is 196.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 196.

The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the presence of the amide, hydrazine, and nitroaromatic functionalities. researchgate.net

Key fragmentation pathways would likely include:

Loss of the Carboxamide Group: Cleavage of the N-N bond could lead to the loss of a neutral hydrazinecarboxamide radical (•NHNHCONH₂) or related fragments.

Alpha-Cleavage: Cleavage of the bond adjacent to the C=O group is a common pathway for amides. libretexts.org

Fragmentation of the Nitro Group: A characteristic fragmentation involves the loss of NO₂ (46 Da) or NO (30 Da). nih.gov

Cleavage of the Hydrazine Linkage: The N-N bond is relatively weak and can cleave to produce characteristic fragments.

A study on the fragmentation of 4-nitrophenylhydrazine (B89600) showed significant peaks corresponding to the loss of NH₂, NO, and NO₂, leading to ions that are diagnostic for the nitrophenyl moiety. researchgate.net

Table 2: Predicted Key Fragments for this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 196 | [M]⁺˙ (Molecular Ion) | - |

| 150 | [M - NO₂]⁺ | NO₂ (46 Da) |

| 138 | [O₂NC₆H₄NH]⁺ | •CONH₂ (44 Da) |

| 122 | [O₂NC₆H₄]⁺ | •NHNH₂ (31 Da) |

| 92 | [C₆H₄NH]⁺ | NO₂, CONH₂ (90 Da) |

| 65 | [C₅H₅]⁺ | Further fragmentation |

These are predicted fragments based on known fragmentation mechanisms.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Key structural characteristics revealed by SCXRD would include:

Molecular Conformation: The planarity of the phenyl ring and the geometry of the hydrazinecarboxamide side chain would be determined. Torsion angles would reveal the relative orientation of the nitrophenyl group and the carboxamide moiety. In related structures, the two aromatic rings are often significantly twisted relative to each other. researchgate.netnih.gov

Bond Lengths and Angles: Precise measurements would confirm the expected bond lengths, such as the C-N, N-N, and C=O bonds, and reveal any distortions due to electronic or steric effects.

Intermolecular Interactions: A critical aspect revealed by SCXRD is the network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. For this compound, strong N-H···O hydrogen bonds involving the amide protons, the hydrazine proton, and the oxygen atoms of the carbonyl and nitro groups are expected to be dominant features, likely forming extensive 1D chains or 2D sheets. researchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data for a Related Derivative, 2-Nitro-N-(4-nitrophenyl)benzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉N₃O₅ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 8.9443 (10) |

| b (Å) | 9.7147 (11) |

| c (Å) | 13.8016 (16) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1199.2 (2) |

| Z (molecules/unit cell) | 4 |

Data from Saeed, A., et al. (2014) for 2-Nitro-N-(4-nitrophenyl)benzamide. researchgate.net

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a specific crystalline solid, allowing for phase identification, purity assessment, and detection of polymorphism. researchgate.net

For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would exhibit a series of sharp, well-defined peaks if the material is crystalline. The positions and relative intensities of these peaks are characteristic of the compound's specific crystal lattice. researchgate.net The presence of sharp peaks confirms the long-range atomic order indicative of a crystalline solid, while a broad, featureless halo would suggest an amorphous material. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for confirming the purity and empirical formula of a synthesized compound. measurlabs.comelementar.com The method involves the complete combustion of a small, precisely weighed sample and quantifying the resulting combustion products (CO₂, H₂O, N₂) to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

For this compound, with the molecular formula C₇H₈N₄O₃, the theoretical elemental composition can be calculated. Experimental results from an automated CHN analyzer must fall within a narrow margin of these theoretical values, typically ±0.4%, to validate the empirical formula and indicate a high degree of purity. nih.gov

Table 4: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

|---|---|---|---|

| Carbon (C) | C₇H₈N₄O₃ | 42.86% | Typically within ±0.4% |

| Hydrogen (H) | C₇H₈N₄O₃ | 4.11% | Typically within ±0.4% |

| Nitrogen (N) | C₇H₈N₄O₃ | 28.56% | Typically within ±0.4% |

A close correlation between the calculated and found values provides strong evidence for the successful synthesis and purification of the target compound.

Computational and Theoretical Chemistry Studies of N 4 Nitrophenyl Hydrazinecarboxamide

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for quantum chemical investigations of organic molecules, offering a favorable balance between computational cost and accuracy. scirp.org It is widely used to calculate various molecular properties, including geometries, electronic structures, and vibrational frequencies of nitrophenyl derivatives and related compounds. researchgate.netnih.govnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules similar to N-(4-nitrophenyl)hydrazinecarboxamide, a variety of functionals and basis sets have been successfully employed.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly used for studying such organic compounds. scirp.orgresearchgate.netnih.gov Other functionals, including PBEPBE and PW91PW91, have also been utilized. researchgate.net For improved accuracy, especially in describing non-covalent interactions, dispersion-corrected functionals like ωB97XD or functionals with long-range corrections such as LC-wpbe are sometimes chosen. nih.gov

The selection of the basis set is equally critical. Pople-style basis sets are frequently employed, with 6-311G(d,p) and its variations containing diffuse functions (e.g., 6-311+G(d,p) or 6-311++G(d,p)) being common choices for achieving reliable results that correlate well with experimental data. researchgate.netnih.govepstem.netresearchgate.netresearchgate.netnih.gov The inclusion of diffuse functions is important for accurately describing systems with lone pairs and for calculating properties like electron affinity. psu.edu

| Exchange-Correlation Functional | Common Basis Sets | Typical Application/Notes | References |

|---|---|---|---|

| B3LYP | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | Widely used for geometry optimization, vibrational frequencies, and electronic properties of similar organic molecules. | scirp.orgresearchgate.netnih.gov |

| ωB97XD | - | Includes dispersion corrections, providing better agreement with experimental data for systems with non-covalent interactions. | nih.gov |

| PBEPBE, PW91PW91 | 6-311+G(d,p) | Alternative functionals used for comparative studies of electronic properties. | researchgate.net |

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For compounds related to this compound, theoretical bond lengths and angles calculated via DFT have shown excellent agreement with experimental values obtained from single-crystal X-ray diffraction. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. arabjchem.org The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule has low kinetic stability and high chemical reactivity, as it is more easily polarized. nih.govacs.orgmdpi.com In molecules containing both electron-donating (like the hydrazine (B178648) group) and electron-accepting (like the nitrophenyl group) moieties, the HOMO is often localized on the donor part and the LUMO on the acceptor part. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a key factor in determining the non-linear optical (NLO) properties of a molecule. nih.gov For this compound, charge transfer is expected to occur from the hydrazinecarboxamide portion to the nitrophenyl ring. nih.gov

| Property | Significance | References |

|---|---|---|

| HOMO Energy (EHOMO) | Related to the ionization potential; indicates electron-donating ability. | mdpi.com |

| LUMO Energy (ELUMO) | Related to the electron affinity; indicates electron-accepting ability. | mdpi.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. | nih.govacs.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyper-conjugative interactions, charge delocalization, and donor-acceptor interactions within a molecule. nih.govresearchgate.netarabjchem.org This analysis provides a detailed picture of the intramolecular charge transfer (ICT) that contributes to molecular stability.

NBO analysis evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. For molecules like this compound, significant interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms (donors) and the antibonding π* orbitals of the aromatic ring and nitro group (acceptors). nih.govarabjchem.org This delocalization of electron density leads to an elongation of the associated bonds and a corresponding shift in their vibrational frequencies. arabjchem.org The results of NBO analysis can confirm the charge transfer characteristics suggested by the HOMO-LUMO distribution. nih.gov

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The ESP map illustrates the charge distribution on the molecular surface, where different colors represent different potential values.

Typically, regions with negative electrostatic potential (colored red) are associated with lone pairs and are susceptible to electrophilic attack. researchgate.netresearchgate.net For this compound, these regions are expected around the oxygen atoms of the carbonyl and nitro groups. Conversely, regions with positive electrostatic potential (colored blue) are associated with electron-deficient areas, usually around acidic hydrogen atoms (like those on the NH groups), and are susceptible to nucleophilic attack. researchgate.netdtic.mil The ESP map provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. mdpi.com

Computational Vibrational Spectroscopy: Prediction and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govesisresearch.orgarxiv.org The calculated harmonic vibrational frequencies can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. nih.govesisresearch.org

A known discrepancy exists between theoretically calculated harmonic frequencies and experimentally observed anharmonic frequencies. To improve the agreement, the computed frequencies are often uniformly scaled by a scaling factor. esisresearch.org This approach generally yields a good correlation between the predicted and experimental spectra.

For this compound, key vibrational modes include the stretching vibrations of the N-H bonds, the C=O bond of the amide group, and the symmetric and asymmetric stretches of the NO2 group. esisresearch.orgresearchgate.net Comparing the computed wavenumbers with experimental data allows for a detailed and reliable assignment of the spectral bands.

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm-1) | Typical Calculated Wavenumber (cm-1) | References |

|---|---|---|---|---|

| N-H (Amide/Hydrazine) | Stretching | ~3343 | ~3433 | esisresearch.org |

| C=O (Amide) | Stretching | ~1687 | ~1687 (with PED) | researchgate.net |

| NO2 | Asymmetric Stretching | ~1555 | ~1527 | esisresearch.org |

| NO2 | Symmetric Stretching | ~1391 | ~1396 | esisresearch.org |

Theoretical Reactivity Indices and Descriptors

Computational chemistry provides powerful tools to predict the reactivity of molecules through the calculation of various electronic descriptors. For this compound, Density Functional Theory (DFT) is a commonly employed method to determine its molecular geometry and electronic structure. From the electronic properties, several key reactivity indices can be derived, which offer insights into the molecule's behavior in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also valuable in predicting reactivity. These maps illustrate the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the nitro group and the carbonyl oxygen are expected to be electron-rich areas, while the hydrogen atoms of the hydrazine moiety are likely to be electron-poor.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness | S | 1/η | Polarizability |

| Electrophilicity Index | ω | χ2/(2η) | Electrophilic character |

Reaction Mechanism Studies and Energy Profiles for this compound Syntheses or Reactions

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine (B89600) with a suitable source of the carboxamide group. A common synthetic route is the reaction with an isocyanate or by the acylation of 4-nitrophenylhydrazine with a carbonyl compound followed by rearrangement or further reaction. Computational studies, particularly using DFT, can elucidate the detailed mechanism of such reactions by mapping the potential energy surface. nih.gov

A plausible mechanism for the formation of this compound from 4-nitrophenylhydrazine and an isocyanate would proceed through a nucleophilic addition of the hydrazine to the carbonyl carbon of the isocyanate. This would form a tetrahedral intermediate, which then undergoes proton transfer to yield the final product.

Furthermore, these computational studies can explore the regioselectivity of the reaction, for instance, by comparing the activation energies for the reaction at different nucleophilic sites on the hydrazine moiety. The solvent effects on the reaction mechanism and energy profile can also be investigated using implicit or explicit solvent models in the calculations.

| Reaction Step | Description | Computational Insights |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of 4-nitrophenylhydrazine attacks the carbonyl carbon of the isocyanate. | Identification of the transition state structure and calculation of the activation energy. |

| 2. Intermediate Formation | Formation of a tetrahedral intermediate. | Determination of the stability of the intermediate. |

| 3. Proton Transfer | A proton is transferred to the nitrogen of the former isocyanate group. | Modeling of the intramolecular or solvent-assisted proton transfer pathway. |

| 4. Product Formation | Formation of this compound. | Calculation of the overall reaction energy. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound in various environments, such as in a vacuum or in a solvent like water. researchgate.netnih.gov

An MD simulation of this compound would begin with the definition of a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system would then be placed in a simulation box, often with periodic boundary conditions to mimic a bulk environment. After an initial energy minimization and equilibration period, the production phase of the simulation generates a trajectory of the atomic positions and velocities over time.

Analysis of this trajectory can reveal important information about the dynamic behavior of this compound. For example, conformational analysis can identify the most stable conformations of the molecule and the energy barriers between them. mdpi.comgrafiati.com The flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of each atom.

Furthermore, MD simulations in an aqueous solution can provide insights into the hydration of the molecule. researchgate.net The radial distribution function can be calculated to understand the arrangement of water molecules around different functional groups of this compound. The number and lifetime of hydrogen bonds between the molecule and surrounding water molecules can also be quantified, providing a detailed understanding of its solvation.

| Analysis Technique | Information Obtained |

|---|---|

| Conformational Analysis | Preferred molecular shapes and rotational barriers. |

| Root-Mean-Square Deviation (RMSD) | Structural stability over time. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Solvent structure around the molecule. |

| Hydrogen Bond Analysis | Inter- and intramolecular hydrogen bonding dynamics. |

In Silico Modeling of Molecular Interactions for Ligand Design Principles

In silico modeling, particularly molecular docking, is a powerful tool in drug discovery and ligand design. chemrxiv.orgresearchgate.net For this compound and its derivatives, these methods can be used to predict their binding affinity and mode of interaction with biological targets such as enzymes or receptors. chemrxiv.orgresearchgate.net The insights gained from these studies can guide the rational design of more potent and selective ligands.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and rank different binding poses. Analysis of the predicted binding mode can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.

For ligands containing a 4-nitrophenyl group, several interaction patterns are commonly observed. The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can form favorable interactions with polar residues in the binding pocket. The phenyl ring can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The hydrazinecarboxamide moiety can act as both a hydrogen bond donor and acceptor, forming a network of hydrogen bonds with the target protein.

Based on these potential interactions, several ligand design principles can be formulated to optimize the binding of this compound derivatives:

Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can modulate the electronic properties and steric interactions, potentially improving binding affinity.

Bioisosteric Replacement of the Nitro Group: Replacing the nitro group with other hydrogen bond acceptors could alter the binding profile and pharmacokinetic properties.

Scaffold Hopping: The core hydrazinecarboxamide scaffold can be replaced with other chemical groups that maintain the key pharmacophoric features while improving properties like synthetic accessibility or metabolic stability.

Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are essential in this process. nih.govnih.govresearchgate.netyoutube.com By systematically modifying the structure of this compound and evaluating the effect on binding affinity through in silico methods, a comprehensive understanding of the SAR can be developed, leading to the design of more effective molecules.

| Structural Moiety | Potential Interactions | Design Strategy |

|---|---|---|

| 4-Nitrophenyl Group | Pi-stacking, hydrogen bonding (nitro group) | Substitution on the phenyl ring, bioisosteric replacement of the nitro group. |

| Hydrazine Group | Hydrogen bond donor/acceptor | Alkylation or acylation to explore new interaction sites. |

| Carboxamide Group | Hydrogen bond donor/acceptor | Modification of the amide substituent to alter solubility and binding. |

Coordination Chemistry of N 4 Nitrophenyl Hydrazinecarboxamide and Its Metal Complexes

N-(4-nitrophenyl)hydrazinecarboxamide as a Ligand System: Coordination Potential

This compound, a derivative of semicarbazide, possesses several potential donor sites for coordination with metal ions. The key functional groups influencing its coordination behavior are the hydrazine (B178648) moiety (-NH-NH₂) and the carboxamide group (-C(=O)NH-). The molecule can exist in keto-enol tautomeric forms, which significantly impacts its coordination modes. mtct.ac.in

In its neutral (keto) form, the ligand can coordinate through the terminal amino nitrogen of the hydrazine group and the oxygen atom of the carbonyl group. In solution, particularly in the presence of metal ions, it can undergo deprotonation to its enol form. This deprotonated (enolic) form allows for coordination through the imine nitrogen and the enolic oxygen, often resulting in the formation of a stable five- or six-membered chelate ring. mtct.ac.inresearchgate.net The electron-withdrawing nature of the 4-nitrophenyl group can influence the electronic properties of the ligand, affecting the stability and structure of the resulting metal complexes. nih.gov This structural versatility allows this compound to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. researchgate.net

Synthesis and Characterization of Metal Complexes Incorporating Hydrazinecarboxamide Ligands

The synthesis of metal complexes with hydrazinecarboxamide-type ligands is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent.

Transition metal complexes of ligands similar to this compound are generally synthesized by mixing a solution of the ligand with a solution of the corresponding metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. nih.gov Common solvents for this process include ethanol (B145695) or methanol. The reaction mixture is often heated under reflux for several hours to ensure completion. researchgate.netuomustansiriyah.edu.iq Upon cooling, the resulting solid metal complex precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried. nih.gov Metal salts such as chlorides, acetates, or nitrates are typically used as precursors. nih.govresearchgate.net

For example, the synthesis of a Cu(II) complex might involve refluxing a methanolic solution of the ligand with cupric acetate (B1210297). mtct.ac.in Similarly, Ni(II) complexes can be prepared using nickel(II) acetate or nickel(II) chloride hexahydrate. researchgate.net The resulting complexes are often crystalline, colored solids, and their stability varies depending on the metal ion and the specific reaction conditions. researchgate.net

The synthesis of lanthanide(III) complexes follows a similar methodology to that of transition metals. An alcoholic solution of the appropriate hydrated lanthanide(III) nitrate (B79036) is added to a solution of the ligand. mdpi.com The reaction is typically carried out under reflux for a few hours. nih.gov The resulting complexes can be isolated as polycrystalline solids upon evaporation of the solvent or by precipitation. nih.gov The flexibility of hydrazine-based ligands allows for the formation of various complex structures with lanthanide ions, which are known for their high and variable coordination numbers. mdpi.com

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal complexes of this compound relies heavily on spectroscopic techniques and structural analysis to determine the coordination mode and geometry.

Infrared (FT-IR) spectroscopy is a primary tool for determining how the ligand binds to the metal ion. Key spectral bands of the free ligand are compared to those of the metal complexes to identify shifts that indicate coordination.

Amide and Hydrazine Groups: In the free ligand, characteristic bands for ν(N-H) of the amide and hydrazine groups are observed. researchgate.net

Carbonyl Group (ν(C=O)): A strong absorption band corresponding to the carbonyl group is a key indicator. A shift of this band to a lower frequency in the complex's spectrum suggests coordination of the carbonyl oxygen to the metal ion. researchgate.net

Azomethine Group (ν(C=N)): If the ligand coordinates in its enol form, the ν(C=N) (azomethine) band appears. A shift in this band upon complexation confirms the involvement of the azomethine nitrogen in bonding with the metal. nih.govmdpi.com

New Bands: The appearance of new, non-ligand bands in the far-IR region of the complexes' spectra, typically in the 600-400 cm⁻¹ range, can be assigned to ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of coordination. nih.gov

These spectral changes suggest that ligands of this type often act as bidentate chelating agents, coordinating through the carbonyl oxygen and the terminal or azomethine nitrogen atom. nih.govnih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Change Upon Complexation | Interpretation |

|---|---|---|---|

| N-H (Amide/Hydrazine) | 3400-3200 | Shift or Broadening | Involvement in hydrogen bonding or coordination |

| C=O (Amide I) | ~1680 | Shift to lower frequency | Coordination via carbonyl oxygen |

| C=N (Azomethine) | ~1620 (in enol form) | Shift in frequency | Coordination via azomethine nitrogen |

| M-O / M-N | N/A | Appearance of new bands at 600-400 | Formation of metal-ligand bonds |

The geometry of the central metal ion in these complexes is proposed based on a combination of spectroscopic data, magnetic susceptibility measurements, and, where possible, single-crystal X-ray diffraction. uomustansiriyah.edu.iqresearchgate.net

For first-row transition metals, several common geometries are observed:

Octahedral: Complexes of Co(II) and Ni(II) often exhibit octahedral geometry, particularly when coordinating with two tridentate or three bidentate ligand molecules. uomustansiriyah.edu.iqresearchgate.net

Tetrahedral: Zn(II) and Cd(II) complexes frequently adopt a tetrahedral geometry due to the d¹⁰ electronic configuration of these ions. nih.govresearchgate.net

Square Planar: Cu(II) complexes can exhibit a square planar geometry. nih.govresearchgate.net

Lanthanide(III) ions are characterized by larger ionic radii and typically display higher coordination numbers, leading to more complex geometries such as distorted bicapped square antiprism or deca-coordinate structures. researchgate.net

| Metal Ion | Common Proposed Geometry | Supporting Evidence |

|---|---|---|

| Co(II), Ni(II) | Octahedral | UV-Vis spectra, Magnetic moment |

| Cu(II) | Square Planar / Distorted Octahedral | ESR spectra, Magnetic moment |

| Zn(II), Cd(II), Hg(II) | Tetrahedral | Spectroscopic data (¹H NMR, ¹³C NMR) |

| Lanthanide(III) | Deca-coordinate / High coordination numbers | X-ray diffraction, Spectroscopic data |

Electronic and Magnetic Properties of Hydrazinecarboxamide-Metal Complexes (from an academic perspective)

The electronic and magnetic properties of transition metal complexes are fundamentally dictated by the d-electron configuration of the metal ion and the geometry of the coordination sphere established by the ligands. For complexes of this compound and related ligands, these properties provide valuable insights into their structure and bonding.

Electronic Spectra:

The electronic spectra of transition metal complexes with ligands analogous to this compound are characterized by both d-d transitions and charge-transfer bands.

d-d Transitions: These transitions, which occur between the d-orbitals of the central metal ion, are typically observed in the visible region of the spectrum. Their energies are sensitive to the ligand field strength and the geometry of the complex. For instance, in an octahedral environment, the d-orbitals split into t2g and eg sets, and the energy difference is denoted as Δo. The number and position of the d-d absorption bands can help in assigning the geometry of the complex. For example, Co(II) complexes with related hydrazone ligands in an octahedral geometry exhibit characteristic d-d transitions, such as the 4T1g(F) → 4T2g(F) transition. nih.gov Similarly, Ni(II) octahedral complexes show distinct bands corresponding to transitions like 3A2g → 3T2g(F) and 3A2g → 3T1g(F). The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to influence the ligand field splitting energy.

Charge-Transfer (CT) Transitions: Ligand-to-metal charge transfer (LMCT) bands are also prominent features in the electronic spectra of these complexes, often appearing in the ultraviolet region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy of these bands is related to the redox properties of both the metal ion and the ligand. For ligands containing aromatic rings and heteroatoms, π → π* and n → π* transitions are also observed. In a study of a hydrazone metal complex, π–π* and n−π* transitions were observed in the 304-338 nm range for the ligand, which shifted upon complexation, and additional charge transfer bands appeared in the 400–498 nm range for the complexes. nih.gov

Magnetic Properties:

The magnetic properties of these complexes are determined by the number of unpaired d-electrons in the metal center. Magnetic susceptibility measurements provide the effective magnetic moment (μeff), which is a key indicator of the spin state and, consequently, the geometry of the complex. du.edu.eg

Paramagnetism and Diamagnetism: Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by it. The spin-only magnetic moment can be calculated using the formula: μs.o. = √n(n+2) B.M., where 'n' is the number of unpaired electrons. semanticscholar.org

Geometrical and Spin-State Correlation: The measured magnetic moment can help distinguish between different possible geometries. For example, octahedral Ni(II) (d8) complexes typically have magnetic moments in the range of 2.9–3.9 B.M., corresponding to two unpaired electrons. semanticscholar.org In contrast, square planar Ni(II) complexes are generally diamagnetic (μeff ≈ 0 B.M.). Tetrahedral Ni(II) complexes are also paramagnetic but exhibit higher magnetic moments due to orbital contributions. For Co(II) (d7) complexes, high-spin octahedral species show magnetic moments of 4.3–5.2 B.M., while tetrahedral complexes have moments in the range of 4.2-4.8 B.M. nih.gov A study on a Co(II) complex with a hydrazone ligand reported a magnetic moment of 4.81 μB, indicative of a high-spin octahedral geometry. nih.gov Cu(II) (d9) complexes, with one unpaired electron, typically exhibit magnetic moments around 1.9–2.1 B.M., with deviations from the spin-only value (1.73 B.M.) suggesting orbital contributions or spin-orbit coupling. nih.gov

Below is a data table summarizing typical electronic transitions and magnetic moments for transition metal complexes with ligands similar to this compound.

| Metal Ion | dn Configuration | Typical Geometry | Expected Magnetic Moment (µeff, B.M.) | Observed Electronic Transitions (d-d) |

|---|---|---|---|---|

| Co(II) | d7 | Octahedral (High-spin) | 4.3 - 5.2 | 4T1g(F) → 4T2g(F), 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P) |

| Ni(II) | d8 | Octahedral | 2.9 - 3.9 | 3A2g(F) → 3T2g(F), 3A2g(F) → 3T1g(F), 3A2g(F) → 3T1g(P) |

| Cu(II) | d9 | Distorted Octahedral/Square Planar | 1.9 - 2.1 | 2Eg → 2T2g |

Stability and Chelation Dynamics of this compound Metal Complexes

The stability of metal complexes in solution is a critical aspect of their coordination chemistry, quantified by stability constants. The chelation of metal ions by this compound, which can act as a bidentate or tridentate ligand, is expected to form stable complexes, a phenomenon known as the chelate effect.

Stability Constants:

The formation of a metal complex is an equilibrium process, and the stability constant (K) is the equilibrium constant for the formation reaction. For a stepwise formation of a 1:2 metal-ligand complex:

M + L ⇌ ML; K1 = [ML] / ([M][L]) ML + L ⇌ ML2; K2 = [ML2] / ([ML][L])

Thermodynamic Parameters:

The stability of a complex is governed by thermodynamic parameters such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), which are related by the equation: ΔG = ΔH - TΔS. A negative value of ΔG indicates a spontaneous complex formation process. The enthalpy change reflects the heat evolved or absorbed during complexation, which is related to the strength of the metal-ligand bonds formed. The entropy change is associated with the change in disorder of the system upon complexation. The chelate effect is primarily an entropy-driven phenomenon, as the coordination of a multidentate ligand releases more solvent molecules from the metal's coordination sphere than the number of ligand molecules that bind, leading to a net increase in the entropy of the system.

In a study on the thermodynamic stabilities of metal complexes with a substituted thiosemicarbazide, it was found that the formation of the complexes was spontaneous and exothermic, as indicated by negative values of ΔG and ΔH, respectively. nih.gov

Chelation Dynamics:

The dynamics of chelation involve the rates of formation and dissociation of the metal complexes. These kinetics are influenced by factors such as the nature of the metal ion, the ligand structure, and the reaction conditions. The formation of a chelate ring can introduce conformational rigidity to the ligand, which can affect the electronic and reactivity properties of the complex. The presence of the 4-nitrophenyl group in this compound can influence the acidity of the ligand and its coordination behavior, thereby affecting the stability and dynamics of the resulting metal complexes.

The following interactive table presents representative thermodynamic data for the formation of transition metal complexes with related ligands, illustrating the typical magnitudes and trends.

| Metal Ion | Ligand System | log K1 | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|---|

| Co(II) | Schiff Base | - | -27.1 | -15.3 | 39.6 |

| Ni(II) | Glycine | 5.7 | -32.5 | -29.3 | 10.7 |

| Cu(II) | Hydrazone | - | - | - | - |

| Zn(II) | Schiff Base | - | -23.8 | -12.9 | 36.6 |

Advanced Research Applications of N 4 Nitrophenyl Hydrazinecarboxamide in Chemical Science

N-(4-nitrophenyl)hydrazinecarboxamide in Corrosion Inhibition Studies

This compound and its derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Their efficacy stems from the presence of multiple adsorption centers, including nitrogen and oxygen atoms, as well as the aromatic nitrophenyl ring. These features facilitate the molecule's adsorption onto the metal surface, forming a protective barrier that impedes corrosive processes. The study of these compounds involves a multi-faceted approach, combining electrochemical analysis, surface imaging, and theoretical calculations to elucidate their protective mechanisms.

Adsorption Behavior and Isotherm Models (e.g., Freundlich, El-Awady)

The protective action of a corrosion inhibitor is predicated on its adsorption onto the metal surface. To understand this process for hydrazinecarboxamide derivatives, various adsorption isotherm models are employed to fit experimental data. These models provide insights into the nature of the interaction between the inhibitor molecules and the metal. researchgate.net The surface coverage (θ) for different inhibitor concentrations is a key parameter in these studies.

Commonly applied isotherm models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. mdpi.comresearchgate.net

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. researchgate.netijstr.org

Temkin Isotherm: This model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process.

El-Awady Isotherm: This model is particularly useful for inhibitors that may occupy more than one active site on the metal surface. ijstr.orgresearchgate.net

Studies on similar hydrazone derivatives show that the adsorption often follows the Langmuir isotherm, indicating monolayer formation. researchgate.netjmi.ac.in The spontaneity and strength of the adsorption are assessed by calculating the standard Gibbs free energy of adsorption (ΔG°ads). Negative values of ΔG°ads signify a spontaneous adsorption process. nih.gov Values up to -20 kJ/mol are typically indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption, involving charge sharing or transfer from the inhibitor to the metal surface. nih.gov For many hydrazine (B178648) derivatives, the calculated ΔG°ads values support a physical adsorption mechanism. nih.govresearchgate.net

Table 1: Representative Adsorption Parameters for a Hydrazone Derivative Corrosion Inhibitor

| Isotherm Model | Kads (L/mol) | R² | ΔG°ads (kJ/mol) | Adsorption Type |

| Langmuir | 25.6 x 10³ | 0.999 | -34.8 | Physisorption |

| Freundlich | 18.2 | 0.987 | - | - |

| El-Awady | 15.9 | 0.985 | - | - |

Note: Data presented is illustrative for a representative hydrazone inhibitor to demonstrate typical values and interpretations.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Investigations

Electrochemical methods are fundamental to quantifying the effectiveness of corrosion inhibitors.

Potentiodynamic Polarization (PDP) measurements provide information on the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By analyzing the polarization curves, one can determine key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa, βc). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. nih.gov Inhibitors are classified as anodic, cathodic, or mixed-type based on their effect on the electrochemical reactions. Hydrazine derivatives typically function as mixed-type inhibitors, suppressing both reactions, often with a more pronounced effect on the cathodic process. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the metal/electrolyte interface. mdpi.com The data is often presented as Nyquist plots, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). researchgate.netdau.edu A larger Rct value in the presence of the inhibitor signifies a slower corrosion process due to the formation of a protective film. derpharmachemica.com Simultaneously, the double-layer capacitance (Cdl) typically decreases as inhibitor molecules adsorb and displace water molecules, increasing the thickness of the electrical double layer. nih.gov

Table 2: Electrochemical Parameters for Steel in 1M HCl With and Without a Nitrophenyl-Hydrazine Derivative Inhibitor

| Inhibitor Conc. (mol/L) | icorr (µA/cm²) | Ecorr (mV vs SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 1150 | -485 | 45 | 85 | - |

| 1x10⁻⁴ | 218 | -495 | 240 | 42 | 81.0 |

| 5x10⁻⁴ | 92 | -503 | 610 | 25 | 92.0 |

| 1x10⁻³ | 58 | -510 | 980 | 18 | 94.9 |

Note: Data is based on findings for (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine to illustrate the typical performance of related inhibitors. nih.gov

Surface Characterization of Inhibited Materials (e.g., SEM, AFM)

To visually confirm the formation of a protective film, surface analysis techniques are employed.

Scanning Electron Microscopy (SEM) provides high-magnification images of the metal surface. In the absence of an inhibitor, the surface of steel exposed to acid typically shows significant damage, including pitting and uniform corrosion. nih.gov In contrast, surfaces treated with an effective inhibitor like a hydrazinecarboxamide derivative appear much smoother, indicating that the protective film has successfully mitigated the acid attack. researchgate.net

Atomic Force Microscopy (AFM) offers three-dimensional topographical information at high resolution. AFM analysis can quantify the surface roughness. A significant reduction in the average surface roughness of the inhibited metal compared to the uninhibited metal provides quantitative evidence of the inhibitor's effectiveness in maintaining the surface integrity. researchgate.net

Synergistic Effects of this compound with Additives (e.g., Iodide Ions)

The inhibition efficiency of organic compounds can sometimes be significantly enhanced by the addition of certain inorganic species, particularly halide ions. mdpi.com This phenomenon, known as synergism, has been observed for hydrazinecarboxamide derivatives in the presence of iodide ions (I⁻). researchgate.netresearchgate.net

The proposed mechanism for this synergy involves the initial adsorption of iodide ions onto the positively charged metal surface in an acidic medium. jmaterenvironsci.com This creates an excess negative charge on the surface, which in turn facilitates the adsorption of the protonated, positively charged organic inhibitor molecules through electrostatic attraction. researchgate.net This cooperative mechanism leads to a more stable and denser protective film than either component could form alone, resulting in a marked increase in corrosion inhibition efficiency. researchgate.netjmaterenvironsci.com The synergistic parameter (S) is often calculated to quantify this effect; a value greater than 1 indicates a synergistic interaction. researchgate.net

Quantum Chemical Calculations in Corrosion Inhibition Mechanism Elucidation

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide molecular-level insights into the corrosion inhibition mechanism. dlsu.edu.ph These theoretical studies correlate the electronic properties of the inhibitor molecule with its observed performance. electrochemsci.org

Key parameters calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency. dlsu.edu.ph

Dipole Moment (µ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. electrochemsci.org

Mulliken Charges: These calculations help identify the specific atoms (e.g., N, O) within the molecule that act as the primary sites for interaction with the metal surface. nih.gov

Theoretical studies on nitrophenyl-hydrazine derivatives confirm that the nitrogen and oxygen atoms, along with the π-electrons of the aromatic ring, are the active centers responsible for the adsorption process. nih.gov

Table 3: Calculated Quantum Chemical Parameters for a Representative Nitrophenyl-Hydrazine Inhibitor

| Parameter | Value | Implication |

| EHOMO | -7.15 eV | High electron-donating ability |

| ELUMO | -2.88 eV | Good electron-accepting ability |

| Energy Gap (ΔE) | 4.27 eV | High reactivity, facilitating adsorption |

| Dipole Moment (µ) | 3.51 D | Strong dipole facilitates interaction |

Note: The data presented is illustrative, based on typical values for related compounds to explain the theoretical approach. nih.govresearchgate.net

Role of Hydrazinecarboxamide Derivatives in Supramolecular Chemistry and Material Design

The hydrazinecarboxamide (or semicarbazide) scaffold is a versatile building block in the fields of supramolecular chemistry and material design. Its utility arises from its specific combination of hydrogen bond donors (N-H groups) and acceptors (C=O group), which can direct the self-assembly of molecules into well-defined, higher-order structures.

These derivatives are actively used in crystal engineering to create predictable one-, two-, or three-dimensional networks through robust and directional hydrogen bonding. The structural rigidity and defined geometry of the hydrazinecarboxamide linker allow for the design of crystalline materials with desired topologies and properties. Furthermore, by modifying the substituents on the core scaffold, chemists can tune the intermolecular interactions, leading to the formation of diverse supramolecular architectures such as tapes, sheets, and frameworks. These organized assemblies are relevant in the development of new functional materials, including porous solids, sensors, and materials with specific optical or electronic properties. The hybridization of the hydrazinecarboxamide moiety with other functional groups or bioactive scaffolds can also lead to novel materials with combined or enhanced properties. nih.gov

Derivatives in Fundamental Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its functional properties (e.g., biological activity or material performance). researchgate.netmdpi.com The this compound scaffold is an excellent platform for systematic SAR studies.

By systematically modifying different parts of the molecule, researchers can probe the key features required for a desired activity. mdpi.comnih.gov For instance, in developing a hypothetical enzyme inhibitor, a library of derivatives could be synthesized to explore the following relationships:

Aromatic Ring Substitution: The position, number, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the phenyl ring can be varied. This helps to map the binding pocket of a target protein and optimize electronic and steric interactions. chemrxiv.org

Hydrazine/Carboxamide Modification: The core linker can be altered, for instance, by alkylation or by replacing the carboxamide with other functional groups like a thioamide or a sulfonamide, to investigate the importance of specific hydrogen bonding patterns.

Isosteric Replacements: Replacing functional groups with others of similar size and shape (isosteres) can reveal the importance of electronic properties versus steric bulk.

These systematic studies generate valuable data that guide the rational design of new molecules with enhanced potency, selectivity, or desired material properties. mdpi.com

Table 3: Hypothetical SAR Study of this compound Derivatives for Enzyme Inhibition

| Compound | R¹ (Position 4) | R² (Other Ring Position) | Modification of Linker | Relative Activity |

|---|---|---|---|---|